molecular formula C9H15NO3 B2811527 Methyl 4-(2-oxopyrrolidin-1-yl)butanoate CAS No. 6740-20-1

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Cat. No.: B2811527
CAS No.: 6740-20-1
M. Wt: 185.223
InChI Key: ATRRQQINZGKHMX-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, attached to a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobutanoic acid with pyrrolidin-2-one in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    Catalyst: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reactor Type: Stainless steel reactors with temperature and pressure control

    Purification: Crystallization or distillation to remove impurities

    Quality Control: High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for product verification

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: 4-(2-oxopyrrolidin-1-yl)butanoic acid

    Reduction: 4-(2-oxopyrrolidin-1-yl)butanol

    Substitution: Various esters and amides depending on the substituent used

Scientific Research Applications

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be compared with other similar compounds such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Butanoate esters: Compounds with different ester groups attached to the butanoate backbone exhibit distinct reactivity and applications.

List of Similar Compounds

  • Pyrrolidin-2-one
  • 4-(2-oxopyrrolidin-1-yl)butanoic acid
  • Methyl 4-(2-oxopyrrolidin-1-yl)butanol

Properties

IUPAC Name

methyl 4-(2-oxopyrrolidin-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRQQINZGKHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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